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Abstract
SR 142948 is a potent and selective, non-peptide antagonist of the neurotensin receptors

(NTRs), with a higher affinity for the neurotensin receptor 1 (NTS1). Developed as a successor

to the first-generation antagonist SR 48692, SR 142948 exhibits improved pharmacological

properties, including oral bioavailability and blood-brain barrier permeability, making it a

valuable tool for investigating the physiological and pathological roles of the neurotensin

system. This document provides a comprehensive overview of the discovery, chemical

synthesis, and biological activity of SR 142948, intended for researchers and professionals in

the field of drug development.

Discovery and Development
SR 142948, also known as 2-[[5-(2,6-dimethoxyphenyl)-1-(4-(N-(3-dimethylaminopropyl)-N-

methylcarbamoyl)-2-isopropylphenyl)-1H-pyrazole-3-carbonyl]amino]adamantane-2-carboxylic

acid, emerged from a research program aimed at developing non-peptide antagonists for the

neurotensin receptors.[1][2] It is structurally related to the pioneering NTS1 antagonist, SR

48692. The development of SR 142948 was driven by the need for a more potent and

pharmacokinetically robust tool to explore the therapeutic potential of targeting the neurotensin

system, which is implicated in a variety of physiological processes, including pain perception,

thermoregulation, and the modulation of dopaminergic pathways.[3]
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Quantitative Biological Data
The biological activity of SR 142948 has been characterized in a variety of in vitro and in vivo

assays. The following tables summarize the key quantitative data.

Assay Type Cell Line / Tissue IC50 (nM) Reference

Neurotensin Receptor

Binding
h-NTR1-CHO cells 1.19 [3]

Neurotensin Receptor

Binding
HT-29 cells 0.32 [3]

Neurotensin Receptor

Binding
Adult rat brain 3.96 [3]

NT-induced Inositol

Monophosphate

Formation

HT-29 cells 3.9 [3]

Table 1: In Vitro Activity of SR 142948

Animal Model
Effect
Measured

Route of
Administration

Effective Dose Reference

Mice

Inhibition of NT-

induced turning

behavior

p.o.
0.04 - 2.5 x 10⁻³

mg/kg
[4]

Rat

Antagonism of

NT-evoked

acetylcholine

release in the

striatum

i.p. 0.1 mg/kg [3]

Table 2: In Vivo Activity of SR 142948

Mechanism of Action and Signaling Pathway
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SR 142948 functions as a competitive antagonist at neurotensin receptors, primarily NTS1.

Neurotensin, a 13-amino acid neuropeptide, activates NTS1, a G protein-coupled receptor

(GPCR). NTS1 activation stimulates the Gq family of G proteins, which in turn activates

phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into

inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular

calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This

signaling cascade ultimately leads to the activation of downstream pathways, including the

mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. By

blocking the binding of neurotensin to NTS1, SR 142948 inhibits these downstream signaling

events.

Extracellular Space Cell Membrane

Intracellular Space

Neurotensin NTS1 Receptor
Binds

Gq ProteinActivates Phospholipase C
(PLC)

Activates
PIP2

Hydrolyzes

IP3

DAG

Intracellular Ca²⁺
Release

Induces

Protein Kinase C
(PKC)

Activates

MAPK Pathway
Activates

NF-κB Pathway
Activates

Cellular Response

SR 142948

Blocks

Click to download full resolution via product page

Caption: Neurotensin Receptor 1 (NTS1) Signaling Pathway and Inhibition by SR 142948.

Experimental Protocols
Radioligand Binding Assay (Hypothetical Protocol
based on similar assays)
Objective: To determine the binding affinity of SR 142948 for the neurotensin receptor.

Materials:

Membrane preparations from cells expressing the neurotensin receptor (e.g., h-NTR1-CHO

cells).
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[³H]-Neurotensin (radioligand).

SR 142948 (test compound).

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation cocktail and counter.

Procedure:

In a 96-well plate, add 50 µL of binding buffer to each well.

Add 25 µL of various concentrations of SR 142948 (e.g., from 10⁻¹¹ to 10⁻⁵ M) or vehicle for

total binding.

For non-specific binding determination, add 25 µL of a high concentration of unlabeled

neurotensin (e.g., 1 µM).

Add 25 µL of [³H]-Neurotensin to all wells at a final concentration equal to its Kd.

Add 100 µL of the cell membrane preparation to each well.

Incubate the plate at room temperature for 60 minutes with gentle agitation.

Harvest the contents of each well onto glass fiber filters using a cell harvester.

Wash the filters three times with ice-cold wash buffer.

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity

using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the IC50 value of SR 142948 by non-linear regression analysis of the competition

binding data.
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Chemical Synthesis of SR 142948 (Plausible Route)
The synthesis of SR 142948 can be envisioned as a multi-step process involving the synthesis

of two key intermediates: a substituted pyrazole-3-carboxylic acid and 2-amino-adamantane-2-

carboxylic acid, followed by their coupling.

Pyrazole Core Synthesis Adamantane Amino Acid Synthesis

Final Coupling

Substituted Phenylhydrazine

Substituted Pyrazole Ester

Diketone

Substituted Pyrazole-3-Carboxylic Acid

Hydrolysis

Amide Bond Formation

Adamantanone

Adamantane Hydantoin

Bucherer-Bergs reaction

2-Aminoadamantane-2-carboxylic acid

Hydrolysis

SR 142948

Click to download full resolution via product page

Caption: Plausible Synthetic Workflow for SR 142948.

Step 1: Synthesis of the Substituted Pyrazole-3-Carboxylic Acid
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Formation of the Pyrazole Ring: A substituted phenylhydrazine is condensed with a 1,3-

diketone derivative to form the corresponding pyrazole ester. The specific starting materials

would be chosen to introduce the 2,6-dimethoxyphenyl group and the substituted phenyl ring

at the correct positions.

Hydrolysis: The resulting pyrazole ester is hydrolyzed, typically using a base such as sodium

hydroxide, to yield the pyrazole-3-carboxylic acid.

Step 2: Synthesis of 2-Aminoadamantane-2-carboxylic Acid

Bucherer-Bergs Reaction: Adamantanone is treated with potassium cyanide and ammonium

carbonate in a suitable solvent (e.g., ethanol/water) to form the adamantane-spiro-5-

hydantoin.

Hydrolysis: The hydantoin is then hydrolyzed under basic conditions (e.g., using barium

hydroxide or sodium hydroxide) to yield 2-aminoadamantane-2-carboxylic acid.

Step 3: Amide Coupling

Activation of the Carboxylic Acid: The pyrazole-3-carboxylic acid is activated using a coupling

reagent such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC), or by converting it to the acid chloride using

thionyl chloride.

Amide Bond Formation: The activated pyrazole derivative is then reacted with 2-

aminoadamantane-2-carboxylic acid in the presence of a base (e.g., triethylamine or

diisopropylethylamine) in an inert solvent (e.g., dichloromethane or dimethylformamide) to

form the final product, SR 142948.

Conclusion
SR 142948 represents a significant advancement in the development of non-peptide

neurotensin receptor antagonists. Its high affinity, selectivity, and favorable pharmacokinetic

profile have made it an indispensable tool for elucidating the complex roles of the neurotensin

system in health and disease. The synthetic route, while requiring multiple steps, utilizes well-

established chemical transformations, making the compound accessible for research purposes.
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Further investigation into the therapeutic applications of SR 142948 and similar compounds is

a promising area of ongoing research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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